2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves the fusion of a triazole ring with a pyridazinone moiety. The specific synthetic route and conditions may vary, but the key steps likely include coupling reactions and cyclization processes. Researchers have designed and synthesized this compound based on a fused-triazole backbone, incorporating two C-amino groups as substituents .
Physical and Chemical Properties Analysis
- Thermostability : Compound 1 (the parent compound) exhibits remarkable thermostability, with an onset decomposition temperature (Td) of 261°C. This surpasses analogous compounds, such as 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT) and 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) .
- Energetic Properties : The energetic salts derived from this compound (designated as 2–9) also exhibit superior thermal stabilities and low impact/friction sensitivities. The fused-triazole backbone with C-amino groups holds promise for constructing thermally stable energetic materials .
Scientific Research Applications
Antioxidant Ability
- Compounds related to the [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure have demonstrated significant antioxidant abilities. For example, a study synthesized derivatives such as 4-(((6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol, showing higher antioxidant capacity than ascorbic acid in DPPH and FRAP assays (Shakir, Ali, & Hussain, 2017).
Antimicrobial and Anticancer Activity
- A study synthesized analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, which showed inhibition activity against HCT 116 cancer cell lines and antimicrobial activities (Kumar et al., 2019).
- Another study synthesized new antipyrine-based heterocycles, including [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives, which exhibited anticancer and antimicrobial activities (Riyadh, Kheder, & Asiry, 2013).
Antiviral Activity
- Research on 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives revealed promising antiviral activity against hepatitis-A virus (Shamroukh & Ali, 2008).
In Vitro Anticoronavirus and Antitumoral Activity
- A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones showed in vitro anticoronavirus and antitumoral activity (Jilloju et al., 2021).
Antibacterial Activity
- Various 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones were synthesized and showed good antibacterial activities against strains like Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-18-9-3-14(11-19(18)29-2)12-21(27)23-16-6-4-15(5-7-16)17-8-10-20-24-22-13-26(20)25-17/h3-11,13H,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIIGJZXCBAQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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